3-Iodo-4-(trifluoromethyl)benzaldehyde
Overview
Description
3-Iodo-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F3IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the third position and a trifluoromethyl group at the fourth position. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(trifluoromethyl)benzaldehyde typically involves the iodination of 4-(trifluoromethyl)benzaldehyde. One common method is the Sandmeyer reaction, where 4-(trifluoromethyl)benzaldehyde is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium and copper are often used.
Major Products Formed
Substitution Reactions: Various substituted benzaldehydes.
Oxidation: 3-Iodo-4-(trifluoromethyl)benzoic acid.
Reduction: 3-Iodo-4-(trifluoromethyl)benzyl alcohol.
Coupling Reactions: Complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Iodo-4-(trifluoromethyl)benzaldehyde is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Iodo-4-(trifluoromethyl)benzaldehyde depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-3-(trifluoromethyl)benzaldehyde
- 4-Iodobenzotrifluoride
- 3-(Trifluoromethyl)benzaldehyde
Uniqueness
3-Iodo-4-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the iodine and trifluoromethyl groups, which confer distinct chemical reactivity and physical properties. Compared to similar compounds, it offers a unique combination of electrophilic and nucleophilic sites, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-iodo-4-(trifluoromethyl)benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEASCRMMSWHJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)I)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.